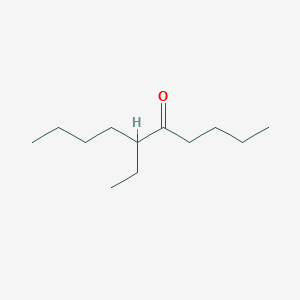
6-Ethyldecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyldecan-5-one is an organic compound belonging to the class of ketones It is characterized by a decane backbone with an ethyl group attached to the sixth carbon and a ketone functional group at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyldecan-5-one can be achieved through several methods. One common approach involves the alkylation of decanone with ethyl halides under basic conditions. Another method includes the oxidation of secondary alcohols to ketones using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes. One such method involves the hydroformylation of alkenes followed by hydrogenation. This process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
6-Ethyldecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 6-Ethyldecan-5-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
6-Ethyldecan-5-one can be compared with other similar compounds such as:
5-Ethyldecan-2-one: Similar structure but with the ketone group at the second carbon.
6-Methyldecan-5-one: Similar structure but with a methyl group instead of an ethyl group.
6-Ethyldodecan-5-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
105254-66-8 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
6-ethyldecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
QWHMJLMXTRKAGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
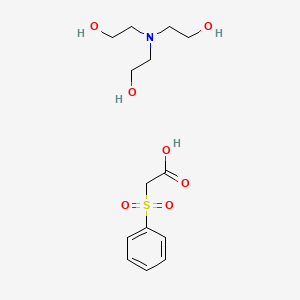
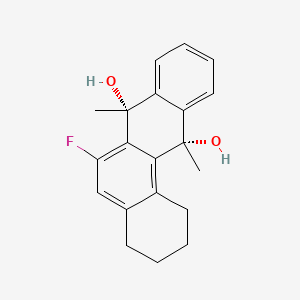

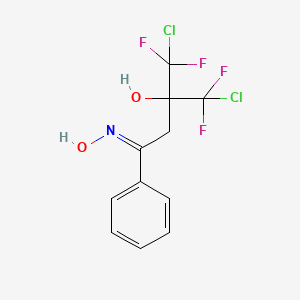
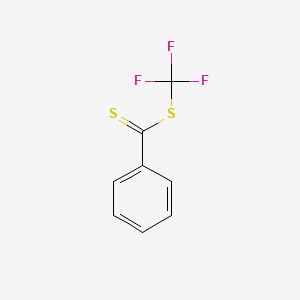
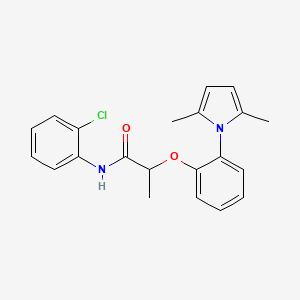
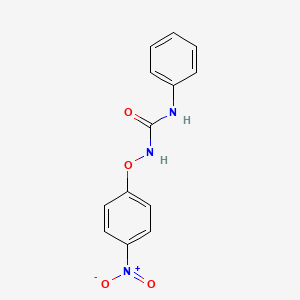
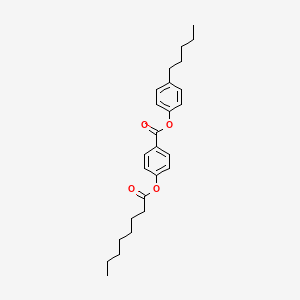
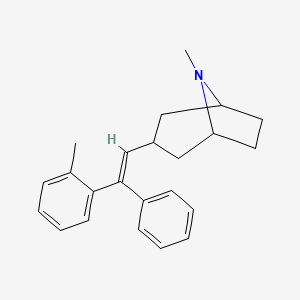
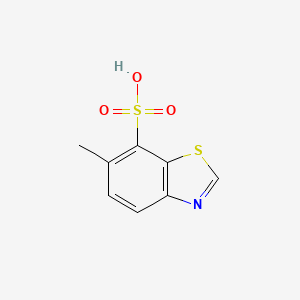
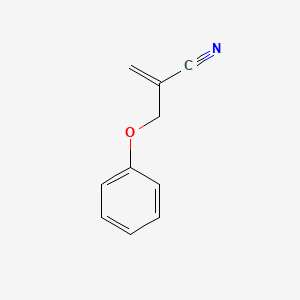
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

